N-(Cyclopent-3-en-1-yl)oxetan-3-amine
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Overview
Description
N-(Cyclopent-3-en-1-yl)oxetan-3-amine is a compound that features a cyclopentene ring attached to an oxetane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopent-3-en-1-yl)oxetan-3-amine can be achieved through a tandem strategy that combines allylic amination and ring-opening of oxetanes. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . Another method involves the preparation of 3-oximinooxetane, which can be reduced to obtain the corresponding amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis typically involves standard organic synthesis techniques such as amination and ring-opening reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopent-3-en-1-yl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oximes to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyclopent-3-en-1-yl)oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the synthesis of β-lactamase inhibitors and phosphatidylinositol-5-phosphate-4-kinase inhibitors.
Materials Science: It is used in the development of new materials with unique properties due to its structural features.
Biology: The compound can be used in the study of enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of N-(Cyclopent-3-en-1-yl)oxetan-3-amine involves its interaction with molecular targets such as enzymes. For example, it can inhibit β-lactamase enzymes by binding to the active site and preventing the hydrolysis of β-lactam antibiotics . The pathways involved include enzyme inhibition and potential interactions with other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(Cyclopent-3-en-1-yl)oxetan-3-amine is unique due to its combination of a cyclopentene ring and an oxetane ring with an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-cyclopent-3-en-1-yloxetan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7(3-1)9-8-5-10-6-8/h1-2,7-9H,3-6H2 |
InChI Key |
STOGXUFZPDTYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1NC2COC2 |
Origin of Product |
United States |
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